Drosopterin

Description

Structure

3D Structure

Propriétés

Numéro CAS |

33466-46-5 |

|---|---|

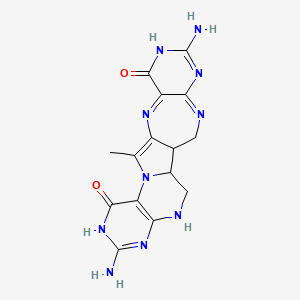

Formule moléculaire |

C15H16N10O2 |

Poids moléculaire |

368.35 g/mol |

Nom IUPAC |

7,18-diamino-12-methyl-4,6,8,11,14,17,19,21-octazapentacyclo[11.9.0.02,11.05,10.015,20]docosa-5(10),6,12,14,18,20-hexaene-9,16-dione |

InChI |

InChI=1S/C15H16N10O2/c1-4-7-5(2-18-10-8(20-7)12(26)23-14(16)21-10)6-3-19-11-9(25(4)6)13(27)24-15(17)22-11/h5-6H,2-3H2,1H3,(H3,16,18,21,23,26)(H4,17,19,22,24,27) |

Clé InChI |

YQZKTYLJVUNTLT-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C(CN=C3C(=N2)C(=O)NC(=N3)N)C4N1C5=C(NC4)N=C(NC5=O)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Drosopterin Biosynthesis Pathway in Drosophila melanogaster

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vibrant red eye color of the fruit fly, Drosophila melanogaster, is a classic phenotype in genetics, primarily due to a class of pigments known as drosopterins. These complex pteridine (B1203161) pigments are the end products of a sophisticated biosynthetic pathway that originates from guanosine (B1672433) triphosphate (GTP). The study of this pathway has been instrumental in elucidating fundamental principles of genetics and biochemistry, including the "one gene-one enzyme" hypothesis. Understanding the intricacies of drosopterin biosynthesis is not only crucial for insect physiology and genetics but also holds potential for broader applications, including the development of novel insecticides and the study of metabolic pathways relevant to human health. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway, detailing the enzymes, intermediates, and reaction conditions. It includes quantitative data, detailed experimental protocols, and a visual representation of the pathway to serve as a valuable resource for researchers in the field.

The Core this compound Biosynthesis Pathway

The synthesis of drosopterins is a multi-step enzymatic process that converts GTP into a key intermediate, pyrimidodiazepine (PDA), which then non-enzymatically condenses with other pteridine derivatives to form the final this compound pigments. The core pathway involves four key enzymes:

-

GTP Cyclohydrolase I (GTPCH-I) : This enzyme catalyzes the initial and rate-limiting step, converting GTP to 7,8-dihydroneopterin (B1664191) triphosphate.

-

6-Pyruvoyl-tetrahydropterin Synthase (PTPS) : This enzyme converts 7,8-dihydroneopterin triphosphate to the unstable intermediate 6-pyruvoyl-tetrahydropterin.

-

Pyrimidodiazepine Synthase (PDA Synthase) : This enzyme catalyzes the conversion of 6-pyruvoyl-tetrahydropterin to pyrimidodiazepine (PDA).

-

Dihydropterin Deaminase : This enzyme produces 7,8-dihydrolumazine, a substrate for the synthesis of a minor this compound, aurothis compound.

The final step in the formation of the major red pigment, this compound, is a non-enzymatic condensation of PDA and 7,8-dihydropterin (B103510).[1] Aurothis compound, a minor red pigment, is formed through the non-enzymatic condensation of PDA and 7,8-dihydrolumazine.[1]

Quantitative Data on Pathway Enzymes

The following tables summarize the key quantitative data for the enzymes involved in the this compound biosynthesis pathway in Drosophila melanogaster.

Table 1: GTP Cyclohydrolase I (GTPCH-I)

| Parameter | Value | Reference |

| Molecular Weight (Native) | ~345,000 - 575,000 Da | [2] |

| Subunit Molecular Weight | ~39,000 Da | |

| Optimal pH | 7.8 | [2] |

| Optimal Temperature | 42°C | [2] |

| Km for GTP | 22 µM | [2] |

| Inhibitors | Divalent cations (Mg2+, Mn2+, Zn2+, Ca2+) | [2] |

Table 2: 6-Pyruvoyl-tetrahydropterin Synthase (PTPS)

| Parameter | Value | Reference |

| Purification Fold | ~230-fold | [3] |

| Specific Activity | 3792 units/mg protein | [3] |

| Molecular Weight (Subunit) | 37.5 kDa | [3] |

| Native Form | At least a dimer, can form higher multimers | [3] |

| Km | 8.1 µM | [2] |

| Vmax | 120 nmol/min/mg | [2] |

| Cofactors | Mg2+ | [3] |

Table 3: Pyrimidodiazepine Synthase (PDA Synthase)

| Parameter | Value | Reference |

| Molecular Weight (Native) | ~56,000 Da (homodimer) | [4] |

| Subunit Molecular Weight | ~28,000 Da | [4] |

| Cofactors | Reduced Glutathione (B108866) (GSH) | [5] |

| Km for 6-Pyruvoyl-tetrahydropterin | Not Reported | |

| Vmax | Not Reported |

Table 4: Dihydropterin Deaminase

| Parameter | Value | Reference |

| Purification Fold | 5850-fold | [1] |

| Molecular Weight | ~48,000 Da (monomer) | [1][6] |

| Optimal pH | 7.5 | [1][6] |

| Optimal Temperature | 40°C | [1][6] |

| pI Value | 5.5 | [1][6] |

| Km for 7,8-dihydropterin | 1620 µM | [1] |

| Vmax for 7,8-dihydropterin | 8.9 nmol/min/µg protein | [1] |

| Inhibitors | p-chloromercuribenzoate | [1] |

Experimental Protocols

Detailed methodologies for the key enzymes in the this compound biosynthesis pathway are provided below. These protocols are based on established methods and can be adapted for specific research needs.

GTP Cyclohydrolase I Assay

This assay is based on the conversion of GTP to dihydroneopterin triphosphate, which is then oxidized to neopterin (B1670844) and quantified by HPLC.

Materials:

-

Enzyme extract (from Drosophila heads or other tissues)

-

GTP solution (10 mM)

-

Tris-HCl buffer (0.1 M, pH 7.8)

-

EDTA solution (0.1 M)

-

Acidic iodine solution (1% I2, 2% KI in 1 N HCl)

-

Ascorbic acid solution (1%)

-

HPLC system with a fluorescence detector (Excitation: 350 nm, Emission: 450 nm)

-

Reversed-phase C18 column

Procedure:

-

Prepare the reaction mixture containing 50 µL of enzyme extract, 10 µL of 10 mM GTP, and 40 µL of 0.1 M Tris-HCl buffer (pH 7.8) with 10 mM EDTA.

-

Incubate the reaction mixture at 37°C for 60 minutes in the dark.

-

Stop the reaction by adding 10 µL of acidic iodine solution and incubate for 30 minutes at room temperature to oxidize dihydroneopterin triphosphate to neopterin triphosphate.

-

Add 10 µL of 1% ascorbic acid to reduce excess iodine.

-

Centrifuge the mixture to pellet any precipitate.

-

Inject a suitable volume of the supernatant onto the HPLC system.

-

Quantify the neopterin peak by comparing its area to a standard curve of known neopterin concentrations.

6-Pyruvoyl-tetrahydropterin Synthase (PTPS) Assay

This is a coupled enzyme assay where the product of PTPS, 6-pyruvoyl-tetrahydropterin, is converted to sepiapterin (B94604) by the action of sepiapterin reductase, and the consumption of NADPH is monitored spectrophotometrically.

Materials:

-

Purified or partially purified PTPS

-

Sepiapterin reductase

-

7,8-Dihydroneopterin triphosphate solution

-

NADPH solution

-

MgCl2 solution

-

Tris-HCl buffer (pH 7.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer (pH 7.5), MgCl2, NADPH, and an excess of sepiapterin reductase.

-

Add the PTPS enzyme sample to the cuvette and mix.

-

Initiate the reaction by adding 7,8-dihydroneopterin triphosphate.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the enzyme activity based on the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Pyrimidodiazepine Synthase (PDA Synthase) Assay

This assay measures the formation of PDA from 6-pyruvoyl-tetrahydropterin, which is generated in situ from dihydroneopterin triphosphate by PTPS. The product, PDA, is then quantified by HPLC.

Materials:

-

Enzyme extract containing PDA synthase

-

Purified 6-pyruvoyl-tetrahydropterin synthase (PTPS)

-

Dihydroneopterin triphosphate (H2NTP) solution (75 µM)

-

Reduced glutathione (GSH) solution (5 mM)

-

2-mercaptoethanol (70 mM)

-

MgCl2 solution (10 mM)

-

Pipes buffer (100 mM, pH 7.5)

-

HPLC system with a UV detector (383 nm)

-

Reversed-phase C18 column

Procedure:

-

Prepare the standard reaction mixture (0.1 mL) containing 75 µM H2NTP, 5 mM GSH, 70 mM 2-mercaptoethanol, 10 mM MgCl2, an adequate amount of PTPS, the enzyme sample containing PDA synthase, and 100 mM Pipes buffer (pH 7.5).

-

Incubate the reaction mixture at 30°C for 2 hours in the dark.

-

Stop the reaction by boiling for 5 minutes.

-

Centrifuge the mixture to remove precipitated proteins.

-

Inject a portion of the supernatant onto the HPLC system.

-

Monitor the elution of PDA by its absorbance at 383 nm and quantify by comparing the peak area to a standard curve.

Dihydropterin Deaminase Assay

This assay measures the conversion of 7,8-dihydropterin to 7,8-dihydrolumazine, followed by oxidation to their fluorescent forms for quantification by HPLC.

Materials:

-

Enzyme extract

-

7,8-dihydropterin solution (0.5 mM)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

-

Trichloroacetic acid (TCA) solution (30%)

-

Iodine solution (1% I2, 2% KI)

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare the standard reaction mixture (50 µL) containing 0.5 mM 7,8-dihydropterin, 100 mM potassium phosphate buffer (pH 7.5), and the enzyme extract.

-

Incubate at 40°C for 10–30 minutes in the dark.

-

Stop the reaction by adding 5 µL of 30% TCA.

-

Centrifuge to remove precipitated proteins.

-

Add 6.5 µL of iodine solution to the supernatant to oxidize the reduced pteridines.

-

Inject a sample of the mixture onto the HPLC system to separate and quantify the resulting pterin (B48896) and lumazine.

Conclusion

The this compound biosynthesis pathway in Drosophila melanogaster represents a well-characterized metabolic route that is essential for the fly's normal phenotype. The enzymatic steps are tightly regulated, and mutations in the genes encoding these enzymes lead to distinct eye color phenotypes that have been invaluable for genetic studies. This technical guide provides a consolidated resource of the quantitative data and experimental protocols necessary for the study of this pathway. The detailed information on enzyme kinetics, optimal reaction conditions, and assay methodologies will be of significant value to researchers investigating pteridine metabolism, insect biochemistry, and related fields. Furthermore, a thorough understanding of this pathway may open avenues for the development of targeted approaches in pest control and provide insights into analogous metabolic pathways in other organisms.

References

- 1. Guanine Deaminase Functions as Dihydropterin Deaminase in the Biosynthesis of Aurothis compound, a Minor Red Eye Pigment of Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Pyruvoyltetrahydropterin synthase deficiency - Wikipedia [en.wikipedia.org]

- 3. Purification and characterization of 6-pyruvoyl-tetrahydropterin synthase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and characteristics of the structural gene for the Drosophila eye colour mutant sepia, encoding PDA synthase, a member of the omega class glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and properties of the enzymes from Drosophila melanogaster that catalyze the conversion of dihydroneopterin triphosphate to the pyrimidodiazepine precursor of the drosopterins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guanine deaminase functions as dihydropterin deaminase in the biosynthesis of aurothis compound, a minor red eye pigment of Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture of Drosopterin: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Structure, Biosynthesis, and Experimental Analysis of Drosopterin for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This compound is a vibrant, orange-red pteridine (B1203161) pigment prominently known for its role in the eye color of the fruit fly, Drosophila melanogaster. Beyond its biological curiosity, the intricate chemical structure and biosynthetic pathway of this compound present a compelling subject for research in enzymology, genetics, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and its complex biosynthetic pathway. Detailed experimental protocols for the isolation, quantification, and enzymatic assays related to this compound synthesis are provided to facilitate further research and application in drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic compound belonging to the pteridine class of pigments. Its unique structure is a result of the condensation of two pteridine-like rings.

Table 2.1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆N₁₀O₂ | [1] |

| IUPAC Name | 7,18-diamino-12-methyl-4,6,8,11,14,17,19,21-octazapentacyclo[11.9.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]docosa-5(10),6,12,14,18,20-hexaene-9,16-dione | [1] |

| Molecular Weight | 368.35 g/mol | [1] |

| CAS Number | 33466-46-5 | [2] |

| Appearance | Orange-red pigment | [2] |

| Solubility | Soluble in acidic and basic aqueous solutions. | |

| UV-Vis Absorption Maxima (λmax) | ~489 nm | [3] |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic cascade that originates from guanosine (B1672433) triphosphate (GTP). The pathway involves a series of enzymatic conversions to produce key intermediates that ultimately condense to form the this compound molecule. The core of this pathway is conserved in Drosophila melanogaster.

Figure 3.1: Biosynthetic Pathway of this compound.

The biosynthesis begins with the conversion of GTP to 7,8-dihydroneopterin triphosphate by GTP cyclohydrolase I. This is followed by the formation of 6-pyruvoyl-tetrahydropterin, a critical branch point, catalyzed by 6-pyruvoyl-tetrahydropterin synthase.[4] The final committed step towards this compound involves the conversion of this intermediate to pyrimidodiazepine by pyrimidodiazepine synthase. This compound is then formed through a non-enzymatic condensation of pyrimidodiazepine and 7,8-dihydropterin.[5]

Experimental Protocols

Extraction and Purification of this compound from Drosophila melanogaster

This protocol is adapted from methods described for the isolation of pteridine pigments from Drosophila heads.

Materials:

-

Adult Drosophila melanogaster (wild-type or other appropriate strain)

-

Homogenizer

-

Centrifuge

-

Chromatography system (e.g., HPLC) with a reverse-phase C18 column

-

Extraction buffer: Acidified ethanol (B145695) (e.g., 1% HCl in 70% ethanol)

-

Mobile phase for HPLC: e.g., gradient of acetonitrile (B52724) in water with 0.1% formic acid

Procedure:

-

Collect and freeze adult flies.

-

Separate heads from bodies.

-

Homogenize the heads in ice-cold extraction buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the pigments.

-

Filter the supernatant through a 0.45 µm filter.

-

Inject the filtered extract onto the HPLC system.

-

Elute with a suitable gradient of mobile phase to separate the drosopterins.

-

Monitor the elution profile at the visible wavelength maximum for this compound (approximately 489 nm).

-

Collect the fractions corresponding to the this compound peak.

-

Lyophilize the collected fractions to obtain the purified pigment.

Enzyme Assay for GTP Cyclohydrolase I (GCH1)

This assay measures the activity of GCH1 by quantifying the formation of dihydroneopterin triphosphate from GTP. The product can be subsequently oxidized and measured by fluorescence.

Materials:

-

Enzyme source (e.g., purified GCH1 or a crude protein extract from Drosophila heads)

-

GTP solution (10 mM)

-

Assay buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM EDTA and 0.1 M KCl

-

Oxidizing solution: 1% iodine in 2% KI

-

Stopping solution: 1 M HCl

-

Fluorescence spectrophotometer (Excitation: ~350 nm, Emission: ~450 nm)

Procedure:

-

Prepare a reaction mixture containing assay buffer and GTP (final concentration 1 mM).

-

Add the enzyme source to initiate the reaction.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stopping solution.

-

Add the oxidizing solution and incubate in the dark for 1 hour to convert the dihydroneopterin product to the fluorescent neopterin.

-

Add a solution of ascorbic acid to consume excess iodine.

-

Measure the fluorescence of the resulting solution.

-

Calculate enzyme activity based on a standard curve of neopterin.

Enzyme Assay for Pyrimidodiazepine (PDA) Synthase

This assay measures the activity of PDA synthase by monitoring the formation of PDA from 6-pyruvoyl-tetrahydropterin (PTP), which is generated in situ from dihydroneopterin triphosphate (H₂NTP) using purified PTP synthase.[5]

Materials:

-

Enzyme source (purified PDA synthase or a protein extract from wild-type Drosophila heads)

-

Substrate solution: 75 µM H₂NTP

-

Cofactors: 5 mM GSH, 70 mM 2-mercaptoethanol, 10 mM MgCl₂

-

PTP synthase (purified)

-

Assay buffer: 100 mM PIPES, pH 7.5

-

HPLC system with a reverse-phase column

Procedure:

-

Prepare the reaction mixture containing assay buffer, H₂NTP, cofactors, and PTP synthase.

-

Add the PDA synthase enzyme source to start the reaction.

-

Incubate the mixture at 30°C for 2 hours in the dark.

-

Terminate the reaction by boiling for 5 minutes.

-

Centrifuge to remove precipitated proteins.

-

Analyze the supernatant by HPLC to quantify the PDA formed. PDA can be detected by its UV absorbance.

Quantitative Data

Table 5.1: Kinetic and Molecular Properties of this compound Biosynthetic Enzymes

| Enzyme | Gene in D. melanogaster | Molecular Weight (kDa) | Specific Activity | Key Cofactors/Requirements | Source |

| GTP Cyclohydrolase I (GCH1) | Punch | - | - | GTP | [6] |

| 6-Pyruvoyl-tetrahydropterin Synthase (PTPS) | purple | 37.5 (subunit) | 3792 units/mg | Mg²⁺, NADPH | [7] |

| Pyrimidodiazepine Synthase (PDA Synthase) | sepia | 28 (subunit), 56 (homodimer) | - | GSH, 2-mercaptoethanol | [5] |

Logical Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound and its biosynthetic pathway.

Figure 6.1: Experimental Workflow for this compound Analysis.

Conclusion

This technical guide provides a foundational understanding of the chemical structure of this compound for researchers and professionals in drug development. The detailed information on its biosynthetic pathway and the provided experimental protocols offer a starting point for further investigation into the enzymes involved, which may serve as novel targets for therapeutic intervention. The complex and unique chemistry of this compound continues to be a rich area for scientific discovery.

References

- 1. Purification and properties of the enzymes from Drosophila melanogaster that catalyze the conversion of dihydroneopterin triphosphate to the pyrimidodiazepine precursor of the drosopterins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|C15H16N10O2|Research Chemical [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Pyruvoyltetrahydropterin synthase - Wikipedia [en.wikipedia.org]

- 5. Identification and characteristics of the structural gene for the Drosophila eye colour mutant sepia, encoding PDA synthase, a member of the Omega class glutathione S-transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of drosopterins, the red eye pigments of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and characterization of 6-pyruvoyl-tetrahydropterin synthase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of Drosopterins in Insect Eye Pigmentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of drosopterins, the red eye pigments in insects, with a primary focus on the model organism Drosophila melanogaster. The guide covers the biochemical synthesis of drosopterins, their role in vision, and detailed experimental protocols for their analysis.

Introduction to Drosopterins

Drosopterins are a class of pteridine (B1203161) pigments responsible for the characteristic red and orange-red eye coloration in many insect species, most notably the fruit fly, Drosophila melanogaster. These pigments are not merely for coloration; they play a crucial role in visual acuity by acting as screening pigments within the compound eye. Located in pigment cells surrounding each ommatidium (the functional unit of the compound eye), drosopterins, in conjunction with brown ommochrome pigments, optically insulate individual ommatidia. This insulation prevents light scattering between adjacent units, ensuring that photoreceptors receive light from a narrow, specific angle, thereby enhancing image resolution.[1]

Mutations in the genes controlling the drosopterin biosynthetic pathway can lead to a reduction or complete absence of these red pigments, resulting in altered eye colors such as brown, sepia, or white.[2][3] The study of these eye color mutants has been instrumental in elucidating the genetic and biochemical pathways of pteridine synthesis.

The this compound Biosynthetic Pathway

The biosynthesis of drosopterins is a complex enzymatic cascade that begins with the purine (B94841) precursor, guanosine (B1672433) triphosphate (GTP).[1] The pathway involves several key enzymes, and defects in the genes encoding these enzymes lead to specific and well-characterized eye color phenotypes in Drosophila.

The initial and rate-limiting step is the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H2-NTP), catalyzed by GTP cyclohydrolase I (GCH1) , which is encoded by the Punch gene.[4] Subsequently, 6-pyruvoyl-tetrahydropterin synthase (PTPS) , the product of the purple gene, converts H2-NTP to 6-pyruvoyl-tetrahydropterin (PPH4).[4]

A key intermediate specific to the this compound branch of the pteridine pathway is a pyrimidodiazepine compound. The synthesis of this intermediate from PPH4 is catalyzed by pyrimidodiazepine synthase , an enzyme encoded by the sepia gene.[1] This intermediate can then spontaneously condense with other precursors, such as 7,8-dihydropterin, to form the final this compound pigments.[1]

The white and brown genes are also crucial for this compound synthesis, but they are involved in the transport of pigment precursors. The White protein, an ATP-binding cassette (ABC) transporter, forms a heterodimer with the Brown protein to transport guanine, a precursor for drosopterins, into the pigment granules.[1]

Below is a diagram illustrating the this compound biosynthetic pathway.

Quantitative Analysis of this compound and its Precursors

The levels of drosopterins and their precursors are significantly altered in various Drosophila eye color mutants. Quantitative analysis of these compounds provides valuable insights into the function of the genes and enzymes in the biosynthetic pathway. The following table summarizes the relative quantities of drosopterins and a key precursor, sepiapterin (B94604), in wild-type and several mutant strains of Drosophila melanogaster.

| Strain | Genotype | This compound Level (Relative to Wild-Type) | Sepiapterin Level (Relative to Wild-Type) | Eye Color Phenotype |

| Wild-Type | +/+ | 100% | 100% | Red-brown |

| sepia | se/se | Significantly Reduced | Significantly Increased | Dark brown/sepia[5] |

| brown | bw/bw | Absent | Not reported | Brown[3] |

| scarlet | st/st | Normal | Not reported | Bright red (scarlet)[3] |

| white | w/w | Absent | Absent | White[3] |

| purple | pr/pr | Reduced | Increased | Purple[6] |

Note: The accumulation of sepiapterin in sepia and purple mutants is due to the blockage of the downstream pathway, leading to the diversion of the precursor 6-pyruvoyl-tetrahydropterin to the sepiapterin synthesis branch.[5]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of drosopterins from Drosophila melanogaster.

Protein Extraction from Drosophila Heads for Enzyme Assays

This protocol is adapted for the extraction of active enzymes from Drosophila heads.

Materials:

-

Adult Drosophila melanogaster (wild-type or mutant strains)

-

Liquid nitrogen

-

RIPA buffer with protease inhibitors

-

Hand-held homogenizer

-

Microcentrifuge tubes

-

Microcentrifuge (refrigerated)

-

Bradford assay reagents

Procedure:

-

Collect 30-50 adult flies of the desired genotype and sex. Anesthetize the flies on ice or with CO2.

-

Isolate the heads from the bodies using fine forceps or a razor blade.[7]

-

Freeze the collected heads in liquid nitrogen to prevent protein degradation.[4]

-

Transfer the frozen heads to a pre-chilled microcentrifuge tube.

-

Add 200 µL of ice-cold RIPA buffer containing protease inhibitors.[7]

-

Homogenize the heads on ice using a motorized pestle until no large tissue fragments are visible (approximately 1-2 minutes).[7]

-

Incubate the homogenate on ice for 20-30 minutes to ensure complete protein extraction.[7]

-

Centrifuge the homogenate at 13,000 x g for 20 minutes at 4°C.[7]

-

Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the extract using the Bradford assay.

-

The protein extract is now ready for use in enzyme assays or can be stored at -80°C for future use.

Thin-Layer Chromatography (TLC) of Drosophila Eye Pigments

This protocol outlines a method for the separation and qualitative analysis of pteridine pigments.

Materials:

-

Adult Drosophila melanogaster (wild-type and mutant strains, 15-20 flies of the same gender per sample)[8]

-

Small test tubes

-

Glass rod

-

Silica gel TLC plates (plastic-backed)[8]

-

Microcapillary tubes or micropipette

-

Coplin jar or other suitable chromatography chamber[8]

-

Chromatography solvent: 1:1 (v/v) n-propyl alcohol and 28% ammonium (B1175870) hydroxide[8]

-

UV light source (long wavelength)

-

Pencil and ruler

Procedure:

-

Anesthetize the flies and decapitate them. Place the heads (15 per sample) into a small test tube.[8]

-

Add 0.25 mL of the chromatography solvent to the test tube.[8]

-

Crush the heads thoroughly with a glass rod to extract the pigments.[8]

-

Lightly draw a pencil line 1 cm from the bottom of the TLC plate. Mark equidistant points along this line for each sample.[8]

-

Using a microcapillary tube, spot 15 µL of each pigment extract onto the corresponding mark on the TLC plate. Apply the extract 1 µL at a time, allowing the spot to dry between applications.[8]

-

Pour the chromatography solvent into the Coplin jar to a depth of about 0.5 cm.

-

Carefully place the TLC plate into the chamber, ensuring that the pigment spots are above the solvent level.

-

Cover the chamber and allow the chromatogram to develop in the dark for 25-40 minutes, or until the solvent front is about 1 cm from the top of the plate.[8]

-

Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

-

Visualize the separated pteridine spots under a long-wavelength UV light in a dark room. Circle each spot with a pencil.

-

The different pteridines can be identified by their characteristic fluorescence color and their retention factor (Rf) value. The Rf value is calculated as the distance traveled by the pigment spot divided by the distance traveled by the solvent front.

High-Performance Liquid Chromatography (HPLC) for Pteridine Quantification

HPLC provides a more quantitative method for analyzing pteridine pigments. This is a general protocol that can be adapted for specific needs.

Materials:

-

Drosophila head extracts (prepared as for TLC, but can be further purified)

-

HPLC system with a fluorescence or UV detector

-

Reversed-phase C18 column[9]

-

Mobile phase (e.g., a buffer solution with a gradient of an organic solvent like acetonitrile (B52724) or methanol)[9]

-

Pteridine standards (for identification and quantification)

Procedure:

-

Prepare pigment extracts from Drosophila heads as described in the TLC protocol.

-

Centrifuge the extracts to pellet any debris. Filter the supernatant through a 0.2 µm syringe filter before injection.

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject a known volume of the filtered extract onto the C18 column.

-

Run a gradient elution program to separate the different pteridines. The specific gradient will depend on the column and the pteridines of interest.

-

Detect the eluting pteridines using a fluorescence detector (excitation ~350 nm, emission ~450 nm) or a UV detector.

-

Identify the pteridines in the sample by comparing their retention times to those of known standards.

-

Quantify the amount of each pteridine by integrating the peak area and comparing it to a standard curve generated from known concentrations of the pteridine standards.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for this compound analysis and the core signaling pathway.

This guide provides a foundational understanding of the role of drosopterins in insect eye pigmentation and the experimental approaches used to study them. The provided protocols and data serve as a starting point for researchers to design and execute their own investigations into this fascinating area of insect biochemistry and genetics.

References

- 1. Identification and characteristics of the structural gene for the Drosophila eye colour mutant sepia, encoding PDA synthase, a member of the Omega class glutathione S-transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and properties of the enzymes from Drosophila melanogaster that catalyze the conversion of dihydroneopterin triphosphate to the pyrimidodiazepine precursor of the drosopterins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A naturally occurring pyrimidodiazepine in Drosophila: chemical and spectral properties and relationship to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. evolutionunderthemicroscope.com [evolutionunderthemicroscope.com]

- 6. Purification and biosynthesis of quench spot, a this compound precursor in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Label-free quantitative proteomic analysis of adult Drosophila heads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lehigh.edu [lehigh.edu]

- 9. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Discovery and History of Drosopterin Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core research findings related to drosopterins, the characteristic red eye pigments of Drosophila melanogaster. The fruit fly has served as a cornerstone of genetic research for over a century, and the study of its eye color mutations has been instrumental in unraveling fundamental principles of genetics, metabolism, and biosynthesis.[1][2][3] This document details the key scientific milestones, from the initial discovery to the elucidation of the complex biosynthetic pathway, and provides structured data and experimental methodologies for researchers in the field.

Discovery and Early History

The scientific journey into drosopterins began with the study of eye-color mutants in Drosophila melanogaster. For over a century, this common fruit fly has been a pivotal model organism in biomedical studies, particularly in genetics.[2] The first described mutant, "white," which lacked all eye pigments, was identified by Thomas Hunt Morgan in 1910, marking a significant moment in the history of genetics.[3][4][5] This discovery, along with subsequent work on other eye-color mutants, laid the foundation for understanding the genetic control of biochemical pathways.[2][4]

Pteridines, the class of pigments to which drosopterins belong, were first discovered as pigments in the wings of butterflies by Hopkins in 1895.[3] However, it was the extensive research on Drosophila eye-color mutants that significantly advanced our understanding of their structure and biosynthesis.[3] Over 50 years of scientific investigation have clarified the chemical structures of these pigments and identified the enzymes involved in their creation.[1]

Chemical Structure and Physicochemical Properties

Drosopterins are a group of complex pteridine (B1203161) compounds responsible for the vibrant red and orange-red coloration in the eyes of Drosophila melanogaster and other invertebrates.[6][7] The primary red pigment, drosopterin, along with its related compounds such as isothis compound and aurothis compound, gives the wild-type fruit fly its characteristic eye color.[8][9] The red coloration is due to extended π-electron systems within the molecule that absorb light in the 450–600 nm range.[10]

The chemical structure of this compound is unique among pteridines, featuring a diazepine (B8756704) moiety which contributes to its stability and optical properties.[10] The elucidation of these complex structures was a significant achievement, resulting from decades of research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆N₁₀O₂ | [6][10][11] |

| Molecular Weight | 368.35 g/mol | [6][10][11] |

| CAS Number | 33466-46-5 | [10][11] |

| IUPAC Name | 7,18-diamino-12-methyl-4,6,8,11,14,17,19,21-octazapentacyclo[11.9.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]docosa-5(10),6,12,14,18,20-hexaene-9,16-dione | [11] |

The this compound Biosynthesis Pathway

The biosynthesis of drosopterins is a complex, multi-step enzymatic cascade that originates from guanosine (B1672433) triphosphate (GTP).[6][10] This pathway is a branch of the broader pteridine synthesis network, which also produces essential cofactors like tetrahydrobiopterin (B1682763).[7][8] The synthesis of these colorful pterins shares its initial steps with the main 'de novo' tetrahydrobiopterin (BH4) pathway before branching off.[3][8]

The key steps and enzymes are as follows:

-

GTP to 7,8-Dihydroneopterin (B1664191) Triphosphate (H₂-NTP): The pathway begins with the conversion of GTP, a common purine (B94841) precursor, into H₂-NTP. This is the first committed and rate-limiting step for all pteridine synthesis.[6] It is catalyzed by the enzyme GTP Cyclohydrolase I (GCH1) .[6][10]

-

Formation of 6-Pyruvoyl-tetrahydropterin (PPH4): H₂-NTP is then converted to PPH4 by the enzyme Pyruvoyl-tetrahydropterin synthase (PTPS) .[7]

-

Formation of Precursors: From PPH4, the pathway diverges. A "side-chain-releasing enzyme" generates 7,8-dihydropterin (B103510) .[7] In parallel, another intermediate, a pyrimidodiazepine (PDA) , is synthesized.[6] The enzyme Pyrimidodiazepine Synthase , encoded by the sepia (se) gene, is critical for this step.[6]

-

Final Condensation: The final step is a non-enzymatic, acid-catalyzed condensation of two different molecules.[6] this compound is formed by the condensation of 7,8-dihydropterin and the pyrimidodiazepine intermediate (PDA).[6][7][8] Aurothis compound, a minor pigment, is formed similarly but uses 7,8-dihydrolumazine instead of 7,8-dihydropterin.[7][8]

Table 2: Key Enzymes and Genes in this compound Biosynthesis

| Enzyme | Gene in D. melanogaster | Function | Source |

| GTP Cyclohydrolase I (GCH1) | Punch (Pu) | Converts GTP to 7,8-dihydroneopterin triphosphate. | [7][10] |

| Pyruvoyl-tetrahydropterin synthase (PTPS) | purple (pr) | Converts H₂-NTP to 6-pyruvoyl-tetrahydropterin. | [7][12] |

| Pyrimidodiazepine Synthase | sepia (se) | Catalyzes the formation of the pyrimidodiazepine intermediate. | [6] |

| Dihydropterin Deaminase | DhpD | Converts 7,8-dihydropterin to 7,8-dihydrolumazine (for aurothis compound). | [3][8] |

| Phenylalanine Hydroxylase (PAH) | Henna | Involved in the conversion of 6-pyruvoyl tetrahydropterin (B86495) to dihydropterin. | [3] |

Diagram: this compound Biosynthesis Pathway

Caption: The biosynthetic pathway of drosopterins from GTP.

Genetic Control and Eye-Color Phenotypes

The study of Drosophila eye color is a classic model for understanding gene function. In addition to the brown ommochrome pigments, the red this compound pigments are required for the normal wild-type eye color.[13] The transport of pigment precursors into the eye cells is as crucial as their synthesis.

The white (w) gene, one of the first mutations ever identified, encodes an ATP-binding cassette (ABC) transporter protein.[6] This protein is essential for transporting the precursors for both this compound (guanine) and ommochrome (tryptophan) pigments into the pigment granules.[6][13] The White protein forms a heterodimer with either the Brown protein (for guanine (B1146940) transport) or the Scarlet protein (for tryptophan transport).[6]

Mutations in these genes lead to distinct phenotypes:

-

white (w) mutation: Blocks the transport of both precursors, resulting in a complete lack of pigment and white eyes.[6][13]

-

brown (bw) mutation: Affects only the guanine transporter, blocking this compound synthesis. The eyes are brown due to the presence of ommochromes.[6][13]

-

scarlet (st) mutation: Affects only the tryptophan transporter, blocking ommochrome synthesis. The eyes are a bright scarlet or red color because only drosopterins are present.[6][13]

-

sepia (se) mutation: Affects Pyrimidodiazepine Synthase, disrupting a key step in this compound synthesis and leading to a dark, sepia-colored eye.[6]

Diagram: Genetic Control of Eye Pigment Transport

Caption: Genetic control of pigment precursor transport in Drosophila.

Experimental Protocols

The analysis of drosopterins and other pteridines typically involves extraction from fly heads followed by chromatographic separation and quantification.

Protocol: Extraction and Quantification of Drosopterins

This protocol is a generalized method for extracting pteridines for quantitative analysis.

-

Sample Collection: Collect heads from a defined number of adult flies (e.g., 20-50) of a specific age and sex. Anesthetize the flies (e.g., with CO₂ or by cooling) and decapitate them.

-

Homogenization: Place the collected heads in a 1.5 mL microcentrifuge tube. Add 200-500 µL of an acidic solvent mixture, typically propan-1-ol/0.1 M ammonium (B1175870) acetate (B1210297) (3:7, v/v) or a similar acidic solution. Homogenize the tissue thoroughly using a micro-pestle or a tissue grinder.

-

Extraction: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the tissue debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble pteridines, to a new, clean microcentrifuge tube. Protect the extract from light, as pteridines are light-sensitive.

-

Quantification:

-

Spectrophotometry: Measure the absorbance of the extract at the characteristic wavelength for drosopterins (approx. 480-490 nm). This provides a measure of the total red pigment content.

-

Fluorometry: For quantifying specific pteridines, fluorescence spectrophotometry is used. Excite the sample at a specific wavelength and measure the emission at another. This is highly sensitive for compounds like sepiapterin and biopterin.[14]

-

Protocol: Chromatographic Separation of Pteridines

Thin Layer Chromatography (TLC) is a common method for separating different pteridine compounds based on their polarity.

-

TLC Plate Preparation: Use a cellulose (B213188) or silica (B1680970) gel TLC plate.

-

Spotting: Using a capillary tube, carefully spot a small amount (5-10 µL) of the pteridine extract onto the origin line of the TLC plate. Allow the spot to dry completely.

-

Development: Place the TLC plate in a chromatography tank containing a suitable solvent system (e.g., n-butanol/acetic acid/water). The solvent will move up the plate by capillary action, separating the compounds.

-

Visualization: After the solvent front has reached the desired height, remove the plate and let it dry. Pteridines are fluorescent, so they can be visualized under UV light. Different compounds will appear as distinct spots at different heights (Rf values). Drosopterins will appear as orange-red spots, while others like sepiapterin will be yellow.

Diagram: Experimental Workflow for this compound Analysis

Caption: Workflow for extraction and analysis of drosopterins.

Conclusion

The study of drosopterins in Drosophila melanogaster represents a classic example of how genetic mutations can illuminate complex biochemical pathways. From the early observations of eye-color phenotypes to the detailed molecular dissection of the synthesis and transport of these pigments, this compound research has provided invaluable insights into genetics, enzymology, and metabolic regulation. The tools and knowledge generated from this research continue to be relevant, serving as a powerful model system for investigating fundamental biological processes that have broad implications across the animal kingdom.

References

- 1. Biosynthesis of drosopterins, the red eye pigments of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 100 years of Drosophila research and its impact on vertebrate neuroscience: a history lesson for the future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droso4public.wordpress.com [droso4public.wordpress.com]

- 6. This compound|C15H16N10O2|Research Chemical [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. This compound (33466-46-5) for sale [vulcanchem.com]

- 11. This compound | C15H16N10O2 | CID 135618521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Biosynthesis of "drosopterins" by an enzyme system from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sandwalk: Eye Color in Fruit Flies [sandwalk.blogspot.com]

- 14. journals.biologists.com [journals.biologists.com]

Unraveling the Crimson Hue: A Technical Guide to the Genetic Basis of Drosopterin Synthesis Mutants

For Researchers, Scientists, and Drug Development Professionals

The vibrant red eye color of the fruit fly, Drosophila melanogaster, is a classic model for genetic studies and has provided profound insights into the intricate biochemical pathways of pigment formation. This in-depth technical guide delves into the genetic underpinnings of drosopterin synthesis, the primary red pigment, with a focus on the mutations that disrupt this pathway. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the key genes, enzymes, and regulatory mechanisms, alongside detailed experimental protocols and quantitative data.

The this compound Biosynthetic Pathway: A Symphony of Genes and Enzymes

The synthesis of this compound is a multi-step enzymatic process that begins with guanosine (B1672433) triphosphate (GTP). Mutations in the genes encoding the enzymes of this pathway lead to a variety of eye color phenotypes, ranging from brown to bright red, due to the absence of drosopterins and the accumulation of precursor molecules. The wild-type brick-red eye color is a composite of both brown ommochrome pigments and red this compound pigments.[1][2] Disruptions in the this compound pathway result in flies with brown eyes, as the red pigments are absent.[3]

The core enzymatic steps and the corresponding genes are outlined below:

-

GTP to 7,8-Dihydroneopterin (B1664191) Triphosphate: The pathway is initiated by the enzyme GTP cyclohydrolase I (GTPCH1) , which converts GTP to 7,8-dihydroneopterin triphosphate.[4] In Drosophila, GTPCH1 is encoded by the complex locus Punch (Pu) .[5] Mutations in Punch can lead to a loss of GTPCH1 activity, resulting in a dramatic reduction in all subsequent pteridine (B1203161) products.[5][6][7]

-

7,8-Dihydroneopterin Triphosphate to 6-Pyruvoyl-tetrahydropterin (PTP): The next step is catalyzed by 6-Pyruvoyl-tetrahydropterin Synthase (PTPS) , which converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin.[8][9] The gene encoding this enzyme is purple (pr) .[2][10][11][12] Mutations in purple lead to a deficiency in PTPS activity, causing the accumulation of upstream precursors and a lack of drosopterins.[12]

-

Formation of the Pyrimidodiazepine Intermediate: A key intermediate in this compound synthesis is a pyrimidodiazepine (PDA) derivative. The synthesis of this intermediate from PTP involves at least two enzymes. One of these is PDA synthase , encoded by the sepia (se) gene.[2] The sepia gene product is a member of the Omega class of glutathione (B108866) S-transferases.[13]

-

Final Condensation to Drosopterins: The final steps in this compound synthesis are thought to involve the non-enzymatic condensation of the pyrimidodiazepine intermediate with other pteridine derivatives.[14] The clot (cl) gene, which encodes a thioredoxin-like protein, is also implicated in this later part of the pathway.

Signaling Pathways and Regulation

The regulation of the this compound synthesis pathway is complex and not fully elucidated. The Punch locus, for instance, is known to be transcriptionally complex, with multiple transcripts that are developmentally regulated.[15] While direct signaling pathways controlling the expression of these genes are still under investigation, it is known that various transcription factors play a role in the development and patterning of the Drosophila eye, which would indirectly influence the expression of pigment-producing genes.[16][17][18][19] Post-translational modifications of the pathway's enzymes are also likely to play a regulatory role, although specific modifications have not been extensively characterized.[9]

Quantitative Data on this compound Synthesis Mutants

The phenotypic effects of mutations in the this compound synthesis pathway can be quantified by measuring enzyme activities and the levels of various pteridine compounds. Below are tables summarizing available quantitative data from the literature.

Table 1: GTP Cyclohydrolase I (Punch) Enzyme Activity in Mutant Flies

| Genotype | Enzyme Activity (relative to wild-type) | Reference |

| Wild-type | 100% | [5] |

| Pu mutant alleles | Variable, can be significantly reduced | [5][6] |

| Developmentally specific Pu alleles | Reduced activity only in specific tissues (e.g., adult heads) | [5] |

Table 2: 6-Pyruvoyl-tetrahydropterin Synthase (purple) Enzyme Activity in Mutant Flies

| Genotype | Specific Activity (units/mg protein) | Reference |

| Wild-type (purified enzyme) | 3792 | [8] |

| pr mutant alleles | Low activity | [10][12] |

| prbw | Reduced to ~10% of wild-type | [12] |

Table 3: Pteridine Content in Wild-Type and Mutant Drosophila Heads

| Pteridine | Wild-Type (relative amount) | sepia Mutant (relative amount) | purple Mutant (relative amount) | Reference |

| Drosopterins (red) | ++++ | - | - | [20] |

| Sepiapterin (B94604) (yellow) | + | +++ | + | [20] |

| Biopterin (B10759762) | ++ | ++ | + | [20] |

| 2-amino-4-hydroxypteridine | + | + | +++ | [20] |

Note: '+' indicates relative abundance, '-' indicates absence or significant reduction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound synthesis mutants.

Pteridine Extraction and Chromatographic Analysis

Objective: To separate and identify pteridine pigments from Drosophila heads.

Protocol: Thin-Layer Chromatography (TLC)

-

Sample Preparation:

-

Collect 10-20 fly heads and place them in a microcentrifuge tube.

-

Add 50 µL of a 1:1 mixture of 1-propanol (B7761284) and 28% ammonium (B1175870) hydroxide.[3]

-

Homogenize the heads using a micro-pestle.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully spot 1-2 µL of the supernatant onto a cellulose (B213188) TLC plate.

-

-

Chromatography:

-

Develop the TLC plate in a chromatography tank containing a solvent system of 1-propanol: 28% ammonium hydroxide: water (2:1:1 v/v/v).

-

Allow the solvent front to migrate to near the top of the plate.

-

Remove the plate and let it air dry in the dark.

-

-

Visualization and Identification:

-

Visualize the separated pteridines under ultraviolet (UV) light.

-

Different pteridines will fluoresce with characteristic colors (e.g., drosopterins are red, sepiapterin is yellow, biopterin is blue).

-

Calculate the retention factor (Rf) for each spot and compare with known standards for identification.[3]

-

Enzyme Activity Assays

Objective: To quantify the activity of key enzymes in the this compound synthesis pathway.

Protocol: GTP Cyclohydrolase I (GTPCH1) Activity Assay

This assay is based on the conversion of GTP to 7,8-dihydroneopterin triphosphate, which is then oxidized to the fluorescent product neopterin (B1670844).

-

Enzyme Extraction:

-

Homogenize 50-100 fly heads in 100 µL of ice-cold 100 mM Tris-HCl buffer (pH 7.8) containing protease inhibitors.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

The supernatant contains the crude enzyme extract.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

50 µL of enzyme extract

-

10 µL of 10 mM GTP

-

40 µL of 100 mM Tris-HCl buffer (pH 7.8)

-

-

Incubate at 37°C for 1 hour in the dark.

-

-

Oxidation and Quantification:

-

Stop the reaction by adding 10 µL of 1 M HCl.

-

Add 10 µL of 0.1% iodine in 0.2% potassium iodide to oxidize the dihydroneopterin triphosphate to neopterin.

-

Incubate for 30 minutes at room temperature in the dark.

-

Add 10 µL of 1% ascorbic acid to stop the oxidation.

-

Quantify the neopterin produced using high-performance liquid chromatography (HPLC) with fluorescence detection (excitation at 353 nm, emission at 438 nm).[1]

-

Protocol: 6-Pyruvoyl-tetrahydropterin Synthase (PTPS) Activity Assay

This assay measures the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin, which is then converted to sepiapterin for quantification.

-

Enzyme Extraction:

-

Follow the same procedure as for GTPCH1 extraction.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

50 µL of enzyme extract

-

10 µL of 1 mM 7,8-dihydroneopterin triphosphate

-

10 µL of 10 mM MgCl2

-

10 µL of 10 mM NADPH

-

20 µL of 100 mM Tris-HCl buffer (pH 7.4)

-

-

Incubate at 25°C for 30 minutes.

-

-

Quantification:

-

Stop the reaction by adding 10 µL of 1 M HCl.

-

The product, 6-pyruvoyl-tetrahydropterin, is unstable and can be converted to the more stable and fluorescent sepiapterin by oxidation.

-

Quantify sepiapterin using HPLC with fluorescence detection (excitation at 425 nm, emission at 530 nm).[8]

-

Genetic Interactions and Epistasis

The eye color phenotype in Drosophila is a classic example of complex genetic interactions. The final eye color is a result of the interplay between the ommochrome and this compound pathways.[15][21][22]

-

Epistasis: The white gene, which is involved in the transport of pigment precursors into the cell, is epistatic to the genes of both the ommochrome and this compound pathways. A mutation in the white gene results in a white-eyed phenotype, regardless of the alleles present at the other eye color loci.[21]

-

Modifier Genes: The expression of certain eye color mutations can be influenced by other genes, known as modifier genes. For example, the phenotype of the eosin (B541160) allele of the white gene can be altered by several other genetic loci.[22]

Conclusion and Future Directions

The study of this compound synthesis mutants in Drosophila melanogaster has been instrumental in dissecting the genetic and biochemical basis of pteridine metabolism. This technical guide provides a foundational understanding for researchers entering this field. Future research will likely focus on elucidating the complex regulatory networks that control the expression of the this compound synthesis genes, identifying novel genetic modifiers, and further characterizing the post-translational modifications of the enzymes involved. A deeper understanding of these processes will not only enhance our knowledge of fundamental biological pathways but may also provide insights relevant to human diseases associated with pteridine metabolism.

References

- 1. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lehigh.edu [lehigh.edu]

- 4. Four eye-color mutants in Drosophila—apricot, brown, carnation, a... | Study Prep in Pearson+ [pearson.com]

- 5. Characterization of new Punch mutations: identification of two additional mutant classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tissue-Specific and Complex Complementation Patterns in the Punch Locus of DROSOPHILA MELANOGASTER - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional interactions between GTP cyclohydrolase I and tyrosine hydroxylase in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and characterization of 6-pyruvoyl-tetrahydropterin synthase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Pyruvoyltetrahydropterin synthase - Wikipedia [en.wikipedia.org]

- 10. Structure and Expression of Wild-Type and Suppressible Alleles of the Drosophila Purple Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis of "drosopterins" by an enzyme system from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation and characterization of pteridines from heads of Drosophila melanogaster by a modified thin-layer chromatography procedure | CoLab [colab.ws]

- 14. researchgate.net [researchgate.net]

- 15. carolina.com [carolina.com]

- 16. A genetic screen of transcription factors in the Drosophila melanogaster abdomen identifies novel pigmentation genes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sdbonline.org [sdbonline.org]

- 18. Developmental roles of 21 Drosophila transcription factors are determined by quantitative differences in binding to an overlapping set of thousands of genomic regions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. Epistasis in eye colors of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Drosopterin Precursors and Metabolic Intermediates for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Introduction

Drosopterins are a class of red eye pigments found in the fruit fly, Drosophila melanogaster, and other insects. These complex pteridine-based compounds are not only responsible for a key phenotypic characteristic but are also the end products of a fascinating and intricate biosynthetic pathway. Understanding the precursors and metabolic intermediates of drosopterins is crucial for research in genetics, biochemistry, and developmental biology. Furthermore, as pteridine (B1203161) metabolic pathways are conserved across many species and are implicated in various human diseases, a detailed understanding of these processes in a model organism like Drosophila can provide valuable insights for drug development. This technical guide provides a comprehensive overview of the core aspects of drosopterin biosynthesis, including quantitative data on key enzymes, detailed experimental protocols for analysis, and visualizations of the metabolic pathways.

This compound Biosynthetic Pathway

The synthesis of drosopterins begins with the purine (B94841) nucleotide guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic and non-enzymatic steps. The pathway is closely linked to the biosynthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for various metabolic processes. The key metabolic intermediates include 7,8-dihydroneopterin (B1664191) triphosphate, 6-pyruvoyltetrahydropterin, and a unique seven-membered ring compound, pyrimidodiazepine.

The biosynthesis can be broadly divided into the following stages:

-

Formation of 7,8-Dihydroneopterin Triphosphate from GTP: This initial and rate-limiting step is catalyzed by GTP cyclohydrolase I.[1]

-

Conversion to 6-Pyruvoyltetrahydropterin: 6-pyruvoyltetrahydropterin synthase then converts 7,8-dihydroneopterin triphosphate into 6-pyruvoyltetrahydropterin.

-

Formation of Pyrimidodiazepine: This crucial intermediate is synthesized from 6-pyruvoyltetrahydropterin by the enzyme pyrimidodiazepine synthase.[2][3] This step requires reduced glutathione (B108866).[2][3]

-

Condensation to form Drosopterins: Finally, drosopterins are formed through a non-enzymatic condensation of pyrimidodiazepine with 7,8-dihydropterin.[4]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the this compound biosynthetic pathway in Drosophila melanogaster. It is important to note that kinetic data for some enzymes in Drosophila is limited in the current literature.

Table 1: Kinetic Parameters of this compound Biosynthesis Enzymes

| Enzyme | Substrate | Km | Vmax | Specific Activity | Organism |

| GTP Cyclohydrolase I | GTP | 6.5 µM | Not Reported | Not Reported | Nocardia sp. (bacterial)[5] |

| 6-Pyruvoyltetrahydropterin Synthase | 7,8-Dihydroneopterin Triphosphate | 8.1 µM | 120 nmol/min/mg | 3792 units/mg protein | Drosophila melanogaster[6] |

| Sepiapterin Reductase | Sepiapterin | 153 µM | Not Reported | Not Reported | Drosophila melanogaster |

| Pyrimidodiazepine Synthase | 6-Pyruvoyltetrahydropterin | Not Reported | Not Reported | Not Reported | Drosophila melanogaster |

Note: The Km value for GTP Cyclohydrolase I is from a bacterial source and may not be representative of the Drosophila enzyme.

Experimental Protocols

This section provides detailed methodologies for the extraction, separation, and quantification of drosopterins and their precursors.

Protocol 1: Extraction and Thin-Layer Chromatography (TLC) of this compound Eye Pigments from Drosophila melanogaster

This protocol is adapted from established methods for the separation of pteridine pigments.[7]

Materials:

-

Adult Drosophila melanogaster (wild-type and mutant strains)

-

Small glass test tubes

-

Glass rod for crushing

-

Microcentrifuge tubes

-

Plastic-backed silica (B1680970) gel chromatography sheets (TLC plates)

-

Micropipette

-

Coplin jar

-

Solvent: n-propyl alcohol and 28% ammonium (B1175870) hydroxide (B78521) (1:1 v/v)

-

Pencil and ruler

-

Forceps

-

UV light source (for visualization)

-

UV resistant glasses and gloves

Procedure:

-

Sample Preparation:

-

Anesthetize and decapitate 15 flies of the same gender for each strain to be analyzed.

-

Place the heads in a small test tube containing 0.25 ml of the chromatography solvent.

-

Thoroughly crush the heads using a glass rod.

-

Transfer the supernatant (pigment extract) to a clean microcentrifuge tube, leaving the debris behind.

-

-

TLC Plate Preparation:

-

Wearing gloves, handle the TLC plate by the edges.

-

Lightly draw a pencil line 1 cm from the bottom edge of the plate.

-

Mark spots along the line for each sample, ensuring they are evenly spaced.

-

-

Sample Application:

-

Using a micropipette, carefully apply 15 µl of each pigment extract to its designated spot on the TLC plate. Apply the extract 1 µl at a time, allowing the spot to dry completely between applications to keep the spot size small.

-

Allow the spots to dry for an additional 5 minutes after the final application.

-

-

Chromatography:

-

Add 3 ml of the chromatography solvent to the Coplin jar.

-

Using forceps, carefully place the TLC plate into the Coplin jar with the sample spots at the bottom. Ensure the solvent level is below the sample spots.

-

Tightly screw the lid on the jar and place it in the dark, as pteridines are light-sensitive.

-

Allow the solvent to migrate up the plate until the solvent front is about 1 cm from the top edge (approximately 25-40 minutes).

-

-

Visualization and Analysis:

-

Remove the plate from the jar and immediately mark the solvent front with a pencil.

-

Allow the chromatogram to air dry completely.

-

In a dark room, wearing UV-protective eyewear, visualize the separated pigments under a UV light source.

-

Gently outline each fluorescent spot with a pencil.

-

The different pteridines can be identified based on their color and relative mobility (Rf value).

-

Protocol 2: Spectrophotometric Quantification of Drosopterins

This protocol provides a method for the quantitative analysis of this compound content in Drosophila heads.

Materials:

-

Drosophila heads

-

Microcentrifuge tubes

-

Acidified ethanol (B145695) (30% ethanol, pH 2.0 with HCl)

-

Microcentrifuge

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Extraction:

-

Collect a defined number of fly heads (e.g., 10 heads) and place them in a microcentrifuge tube.

-

Add a specific volume of acidified ethanol (e.g., 1 ml).

-

Homogenize the heads thoroughly.

-

Incubate the homogenate with agitation for an extended period (e.g., 24-30 hours) to ensure complete extraction.

-

Centrifuge the mixture to pellet the debris.

-

-

Measurement:

-

Carefully transfer the supernatant to a clean cuvette.

-

Measure the absorbance of the supernatant at 482 nm using a spectrophotometer.

-

Use the acidified ethanol as a blank.

-

-

Calculation:

-

The absorbance at 482 nm is directly proportional to the this compound concentration. For comparative studies, the absorbance values can be normalized to the number of heads used.

-

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of Pyrimidodiazepine (PDA)

This protocol outlines a method for the separation and quantification of the this compound precursor, pyrimidodiazepine.

Materials:

-

Drosophila head extracts (prepared in a suitable buffer)

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Appropriate mobile phase (to be optimized based on the specific column and system)

-

PDA standard (if available for quantification)

Procedure:

-

Sample Preparation:

-

Prepare boiled head extracts in a buffer containing reducing agents like glutathione and 2-mercaptoethanol (B42355) to stabilize PDA.[3]

-

Centrifuge the extract to remove precipitated proteins.

-

Filter the supernatant through a 0.22 µm filter before injection.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase.

-

Inject a defined volume of the prepared sample onto the column.

-

Run the HPLC with an appropriate gradient or isocratic elution method.

-

Monitor the absorbance at 383 nm to detect PDA.

-

-

Quantification:

-

The amount of PDA can be determined by integrating the area of the corresponding peak.

-

If a PDA standard is available, a calibration curve can be generated for absolute quantification.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the this compound biosynthetic pathway and a general workflow for its analysis.

Caption: The biosynthetic pathway of drosopterins from GTP.

Caption: A general workflow for the analysis of drosopterins.

Conclusion

The study of this compound biosynthesis in Drosophila melanogaster provides a powerful model system for understanding fundamental biochemical pathways. This guide has summarized the key precursors, metabolic intermediates, and enzymes involved in this process. While significant progress has been made, further research is needed to fully elucidate the kinetic properties of all enzymes in the pathway within Drosophila and to determine the in vivo concentrations of the various intermediates. The experimental protocols and pathway diagrams provided here serve as a valuable resource for researchers and professionals aiming to investigate this intricate metabolic network, with potential applications in fields ranging from developmental genetics to the discovery of novel therapeutic targets.

References

- 1. Correlation of guanosine triphosphate cyclohydrolase activity and the synthesis of pterins in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and properties of the enzymes from Drosophila melanogaster that catalyze the conversion of dihydroneopterin triphosphate to the pyrimidodiazepine precursor of the drosopterins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic conversion of dihydroneopterin triphosphate to the pyrimidodiazepine intermediate involved in the biosynthesis of the drosopterins in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Purification and characterization of 6-pyruvoyl-tetrahydropterin synthase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lehigh.edu [lehigh.edu]

An In-depth Technical Guide to the Enzymes of Drosopterin Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core enzymes involved in the drosopterin biosynthesis pathway in Drosophila melanogaster. Drosopterins are a class of red eye pigments, and the study of their synthesis has been instrumental in understanding fundamental genetic and biochemical principles. This document details the key enzymatic players, their quantitative properties, and the experimental protocols used for their characterization, offering a valuable resource for researchers in genetics, enzymology, and drug development targeting analogous pathways.

Core Enzymes of the this compound Synthesis Pathway

The biosynthesis of drosopterins is a multi-step enzymatic cascade that converts Guanosine Triphosphate (GTP) into the final red pigments. The pathway involves several key enzymes that catalyze specific transformations. The initial steps are shared with the tetrahydrobiopterin (B1682763) synthesis pathway, an essential cofactor for various metabolic processes.

The central enzymes in this pathway are:

-

GTP Cyclohydrolase I (GTPCH-I): Initiates the pathway by converting GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H2-NTP).

-

6-Pyruvoyl-tetrahydropterin Synthase (PTP Synthase): Catalyzes the conversion of H2-NTP to 6-pyruvoyl-tetrahydropterin (PTP).[1]

-

Sepiapterin Reductase (SR): Involved in the reduction of intermediates in the pathway.[2]

-

Pyrimidodiazepine Synthase (PDA Synthase): A key enzyme that converts PTP to pyrimidodiazepine (PDA), a direct precursor to drosopterins.[3]

-

Dihydropterin Deaminase: Catalyzes the conversion of 7,8-dihydropterin (B103510) to 7,8-dihydrolumazine, which is a precursor for aurothis compound, a minor red eye pigment.[4][5]

Quantitative Data on this compound Synthesis Enzymes

The following table summarizes the available quantitative data for the key enzymes in the this compound synthesis pathway. This information is crucial for comparative studies, kinetic modeling, and inhibitor design.

| Enzyme | Gene | Substrate(s) | Product(s) | Molecular Weight (kDa) | Km | Specific Activity | Optimal pH | Optimal Temperature (°C) |

| GTP Cyclohydrolase I | Punch | GTP | 7,8-Dihydroneopterin triphosphate | 575 (native complex), 39 (subunit) | - | - | - | - |

| 6-Pyruvoyl-tetrahydropterin Synthase | purple | 7,8-Dihydroneopterin triphosphate | 6-Pyruvoyl-tetrahydropterin | 37.5 (subunit) | 10 µM (for H2-NTP)[6] | 3792 units/mg protein[1] | 7.5[6] | - |

| Sepiapterin Reductase | Sepiapterin reductase | Sepiapterin, NADPH | Tetrahydrobiopterin | 39[2] | 75.4 µM (for Sepiapterin), 14 µM (for NADPH)[2] | - | 5.7-6.7[2] | 30[2] |

| PDA Synthase | sepia | 6-Pyruvoyl-tetrahydropterin, GSH | Pyrimidodiazepine | 48[3] | - | - | - | - |

| Dihydropterin Deaminase | CG18143 | 7,8-Dihydropterin | 7,8-Dihydrolumazine | 48[7] | - | - | 7.5[7] | 40[7] |

This compound Synthesis Pathway Diagram

The following diagram illustrates the enzymatic steps in the this compound synthesis pathway, from the initial precursor GTP to the formation of this compound precursors.

Experimental Protocols

This section provides an overview of the methodologies cited for the purification and characterization of the core enzymes in the this compound synthesis pathway. While detailed, step-by-step protocols are often proprietary or vary between labs, the following outlines the key experimental approaches.

Enzyme Purification

General Approach: Multi-step Chromatography

The purification of this compound synthesis enzymes from Drosophila head extracts typically involves a series of chromatographic steps to separate the protein of interest from other cellular components.[2][3] A general workflow is as follows:

-

Homogenization: Drosophila heads are homogenized in a suitable buffer to release the cellular contents.

-

Centrifugation: The homogenate is centrifuged to remove cellular debris, resulting in a crude extract.

-

Ammonium (B1175870) Sulfate (B86663) Fractionation: The crude extract is subjected to fractional precipitation with ammonium sulfate to enrich for the target enzyme.[2]

-

Chromatography: The enriched fraction is then subjected to a series of column chromatography steps. Commonly used techniques include:

-

Ion-Exchange Chromatography: Separates proteins based on their net charge.

-

Gel Filtration Chromatography: Separates proteins based on their size and shape.

-

Affinity Chromatography: Utilizes specific binding interactions to isolate the target protein. For example, GTP-agarose can be used for GTP-binding proteins like GTP Cyclohydrolase I.

-

Example: Purification of 6-Pyruvoyl-tetrahydropterin Synthase [1]

A 230-fold purification of PTP synthase from Drosophila head extracts has been achieved using a combination of ammonium sulfate fractionation followed by ion-exchange and gel filtration chromatography. The specific activity of the purified enzyme was reported to be 3792 units per mg of protein.[1]

Enzyme Activity Assays

General Principle

Enzyme activity assays are designed to measure the rate of the reaction catalyzed by the enzyme of interest. This is typically achieved by monitoring the disappearance of a substrate or the appearance of a product over time.

1. Dihydropterin Deaminase Assay (HPLC-based) [4]

This assay measures the conversion of 7,8-dihydropterin to 7,8-dihydrolumazine.

-

Reaction Mixture:

-

0.5 mM 7,8-dihydropterin

-

100 mM potassium phosphate (B84403) buffer (pH 7.5)

-

Enzyme solution

-

-

Incubation: The reaction is incubated at 40°C for 10-30 minutes in the dark.

-

Reaction Termination: The reaction is stopped by adding 30% trichloroacetic acid.

-

Oxidation: An iodine solution (1% I2, 2% KI) is added to oxidize the pteridines.

-

Analysis: The product, lumazine, is separated and quantified by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The material is eluted isocratically with 85% (v/v) 50 mM ammonium acetate (B1210297) in 15% (v/v) methanol (B129727) at a flow rate of 1 ml/min.[4]

2. Sepiapterin Reductase Assay (Spectrophotometric) [2]

This assay measures the NADPH-dependent reduction of sepiapterin.

-

Reaction Mixture:

-

0.1 M buffer (optimal pH 5.7-6.7)

-

Sepiapterin (substrate)

-

NADPH (cofactor)

-

Enzyme solution

-

-

Monitoring: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically.

3. PDA Synthase Assay

The activity of PDA synthase is assayed by measuring the formation of PDA from PTP. The reaction requires the presence of reduced glutathione (B108866) (GSH).[3]

Pteridine (B1203161) Extraction and Quantification

The analysis of pteridine content in Drosophila is essential for studying the effects of mutations on the this compound pathway.

Extraction Protocol [8]

-

Homogenization: Drosophila heads are homogenized in a suitable solvent.

-

Centrifugation: The homogenate is centrifuged to pellet insoluble material.

-

Supernatant Collection: The supernatant containing the pteridines is collected for analysis.

Quantification by Chromatography

-

Thin-Layer Chromatography (TLC): An improved TLC technique has been described for the separation of fluorescent compounds, including pteridines, from Drosophila head extracts.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more sensitive and quantitative method for separating and measuring pteridines.[4][10]

Experimental Workflows

The following diagrams illustrate typical experimental workflows for enzyme purification and pteridine analysis.

References

- 1. Purification and characterization of 6-pyruvoyl-tetrahydropterin synthase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Purification and properties of the enzymes from Drosophila melanogaster that catalyze the conversion of dihydroneopterin triphosphate to the pyrimidodiazepine precursor of the drosopterins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guanine Deaminase Functions as Dihydropterin Deaminase in the Biosynthesis of Aurothis compound, a Minor Red Eye Pigment of Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purification and characterization of 6-pyruvoyl tetrahydropterin synthase from human pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Isolation and characterization of pteridines from heads of Drosophila melanogaster by a modified thin-layer chromatography procedure [pubmed.ncbi.nlm.nih.gov]